2,4-Diphenylquinolin-6-ol
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Overview
Description
2,4-Diphenylquinolin-6-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with phenyl groups attached at the 2 and 4 positions and a hydroxyl group at the 6 position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylquinolin-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with acetophenone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often use continuous flow reactors and advanced catalysts to enhance yield and reduce reaction time. Microwave-assisted synthesis is another approach that has been explored to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6 position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 2,4-Diphenylquinolin-6-ol, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2,4-Diphenylquinolin-6-ol is primarily attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer progression by binding to their active sites. The hydroxyl group at the 6 position plays a crucial role in these interactions, forming hydrogen bonds with the target proteins.
Comparison with Similar Compounds
2,4-Diphenylquinolin-6-ol can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Lacks the second phenyl group, resulting in different chemical and biological properties.
4-Phenylquinoline: Similar to 2-Phenylquinoline but with the phenyl group at the 4 position.
Quinoline: The parent compound without any phenyl or hydroxyl substitutions.
The presence of two phenyl groups and a hydroxyl group in this compound makes it unique, providing enhanced stability and specific biological activities compared to its simpler counterparts.
Properties
CAS No. |
5855-62-9 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,4-diphenylquinolin-6-ol |
InChI |
InChI=1S/C21H15NO/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14,23H |
InChI Key |
PIGMETUNMWJSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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